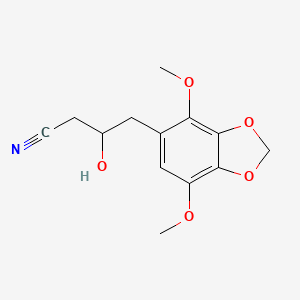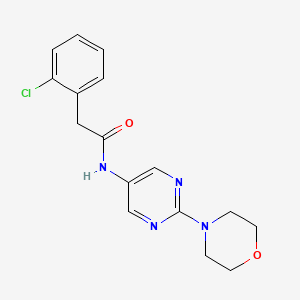![molecular formula C22H25N7O2 B11196378 4-amino-N-(4-ethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B11196378.png)
4-amino-N-(4-ethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-amino-N-(4-ethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide” is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-amino-N-(4-ethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the amino group, the ethoxyphenyl group, and the pyridinylpiperazine moiety. Common reagents used in these steps include various amines, halides, and coupling agents under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through crystallization and chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or ethoxyphenyl groups.
Reduction: Reduction reactions can occur at the pyrimidine ring or the piperazine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its interactions with enzymes and receptors, potentially leading to the development of new drugs.
Medicine
The compound could be explored for its therapeutic properties, such as anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry
In the industrial sector, it may find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of “4-amino-N-(4-ethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide” would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(4-methoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide
- 4-amino-N-(4-ethoxyphenyl)-2-[4-(pyridin-3-yl)piperazin-1-yl]pyrimidine-5-carboxamide
Uniqueness
The unique combination of functional groups in “4-amino-N-(4-ethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide” may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethoxyphenyl group, for example, could influence its lipophilicity and binding affinity to biological targets.
Properties
Molecular Formula |
C22H25N7O2 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-amino-N-(4-ethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H25N7O2/c1-2-31-17-8-6-16(7-9-17)26-21(30)18-15-25-22(27-20(18)23)29-13-11-28(12-14-29)19-5-3-4-10-24-19/h3-10,15H,2,11-14H2,1H3,(H,26,30)(H2,23,25,27) |
InChI Key |
BXGGVXANJJBYHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B11196300.png)
![N-(3-chlorophenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11196305.png)


![1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B11196322.png)
![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B11196336.png)
![3-[(4-Methylpyrimidin-2-yl)sulfanyl]-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11196345.png)
![5-[2-(2-chlorophenoxy)ethyl]-6-methyl-2-morpholino-4(3H)-pyrimidinone](/img/structure/B11196357.png)
![2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11196358.png)
![[9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-yliden](cyano)methyl cyanide](/img/structure/B11196361.png)
![10-acetyl-11-(3,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11196369.png)
![N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B11196373.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one](/img/structure/B11196383.png)
